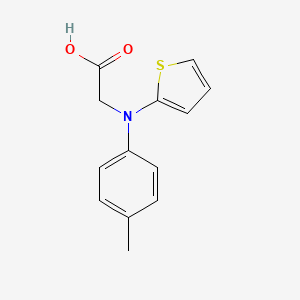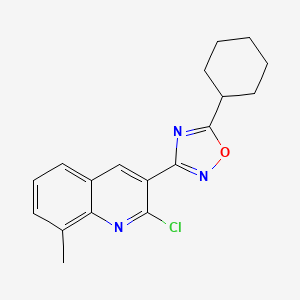![molecular formula C8H13NO3 B15228712 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-7-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-Oxa-7-azabicyclo[3.3.1]nonane with carboxylic acid derivatives under specific conditions. For instance, the compound can be synthesized by reacting 3-Oxa-7-azabicyclo[3.3.1]nonane with 1,1-dimethylether alcohol to generate the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of protecting groups and activating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for reactive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mecanismo De Acción
The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds. This catalytic activity is often mediated by the formation of stable intermediates and the involvement of specific metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid.
7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)7-5-1-9-2-6(7)4-12-3-5/h5-7,9H,1-4H2,(H,10,11) |
Clave InChI |
QRJMFSHVTULZAH-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC(C2C(=O)O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)



![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)


![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)




